N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 890599-02-7
VCID: VC21515008
InChI: InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.76g/mol

N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide

CAS No.: 890599-02-7

Cat. No.: VC21515008

Molecular Formula: C14H19ClN2O2

Molecular Weight: 282.76g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide - 890599-02-7

Specification

CAS No. 890599-02-7
Molecular Formula C14H19ClN2O2
Molecular Weight 282.76g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide
Standard InChI InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Standard InChI Key JZBGIHSCQTWHPQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2

Introduction

Chemical Identity and Structure

N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide possesses a well-defined chemical structure with several key functional groups that contribute to its potential reactivity and biological activity. The molecule consists of a piperidine ring connected via an acetamide linkage to a substituted phenyl ring bearing chlorine and methoxy substituents at specific positions.

Basic Identifiers

The compound's complete chemical identity can be characterized by several standard chemical identifiers as presented in Table 1.

ParameterValue
IUPAC NameN-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide
CAS Number890599-02-7
Molecular FormulaC₁₄H₁₉ClN₂O₂
Molecular Weight282.76 g/mol
Standard InChIInChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Standard InChIKeyJZBGIHSCQTWHPQ-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2

Structural Components

The molecule contains several key structural components that define its chemical behavior and potential biological interactions:

  • A chloro-methoxyphenyl group with chlorine at position 5 and methoxy at position 2

  • An acetamide linker (-NHCOCH₂-) that connects the phenyl ring to the piperidine moiety

  • A piperidine heterocyclic ring system that provides a basic nitrogen center

These structural elements collectively contribute to the compound's physico-chemical properties and potential pharmacological activity profile.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide is essential for predicting its behavior in biological systems and developing appropriate formulation strategies.

PropertyValue/Description
Physical StateSolid at room temperature
ColorNot specifically documented
SolubilityLikely soluble in organic solvents due to lipophilic components; limited water solubility
Partition Coefficient (LogP)Estimated to be moderately lipophilic due to piperidine and aromatic components
Hydrogen Bond Donors1 (NH of amide)
Hydrogen Bond Acceptors4 (2 oxygens, 2 nitrogens)

Chemical Properties

The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide is largely determined by its functional groups:

  • The amide linkage provides potential for hydrogen bonding and influences solubility characteristics

  • The piperidine nitrogen acts as a weak base and potential nucleophile

  • The methoxy group offers potential for intermolecular interactions

  • The chlorine substituent affects electron distribution in the aromatic ring and provides a site for potential substitution reactions

Chemical Reactions

N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide can participate in various chemical reactions due to its functional groups.

Related Compounds

Several structurally related compounds provide valuable insights into the potential properties and applications of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide.

Structural Analogues

Notable structural analogues include:

  • N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide - contains an additional oxadiazole moiety with potential for enhanced biological activity

  • N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide - incorporates a pyrido[2,3-d]pyrimidine system that may confer specific biological properties

  • N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide - features a pyrazole substituent that could modify receptor interactions

  • N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methylbenzotriazol-1-yl)piperidin-1-ium-1-yl]acetamide - contains a benzotriazole system that may influence solubility and binding properties

Comparison of Key Properties

Table 2 presents a comparison of molecular properties between N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide and selected structural analogues.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamideC₁₄H₁₉ClN₂O₂282.76Base structure
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamideC₂₃H₂₄ClFN₅O₃~473.9Addition of oxadiazole and fluorophenyl groups
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamideC₂₀H₂₀ClN₅O₄429.9Incorporation of pyrido[2,3-d]pyrimidine system
N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamideC₂₀H₂₇ClN₄O₂390.9Addition of dimethylpyrazolyl group
N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methylbenzotriazol-1-yl)piperidin-1-ium-1-yl]acetamideC₂₁H₂₅ClN₅O₂414.9Addition of methylbenzotriazolyl group

These structural analogues demonstrate how modifications to the basic scaffold can significantly alter molecular properties and potentially biological activities .

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